molecular formula C11H18ClNO2 B3078612 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride CAS No. 1052533-96-6

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride

Cat. No.: B3078612
CAS No.: 1052533-96-6
M. Wt: 231.72 g/mol
InChI Key: QIVCTIAHNZGBGE-UHFFFAOYSA-N
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Description

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications. This compound is known for its unique chemical structure, which includes an ethoxybenzyl group attached to an aminoethanol moiety.

Preparation Methods

The synthesis of 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride typically involves the reaction of 2-ethoxybenzylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the manufacture of other industrial products.

Mechanism of Action

The mechanism of action of 2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride can be compared with other similar compounds, such as:

  • 2-[(2-Methoxybenzyl)amino]ethanol hydrochloride
  • 2-[(2-Chlorobenzyl)amino]ethanol hydrochloride
  • 2-[(2-Fluorobenzyl)amino]ethanol hydrochloride

These compounds share a similar core structure but differ in the substituents attached to the benzyl group. The presence of different substituents can influence the chemical and biological properties of these compounds, making each one unique in its own right .

Properties

IUPAC Name

2-[(2-ethoxyphenyl)methylamino]ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2.ClH/c1-2-14-11-6-4-3-5-10(11)9-12-7-8-13;/h3-6,12-13H,2,7-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIVCTIAHNZGBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNCCO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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